Product packaging for Glycine, N-(2,3-difluorobenzoyl)-(Cat. No.:CAS No. 1072833-89-6)

Glycine, N-(2,3-difluorobenzoyl)-

Cat. No.: B2962327
CAS No.: 1072833-89-6
M. Wt: 215.156
InChI Key: NUBROXDCMCYDCS-UHFFFAOYSA-N
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Description

Significance of N-Acyl Amino Acids (NAANs) as Endogenous Modulators

N-acyl amino acids (NAANs) are a class of endogenous lipid signaling molecules composed of a fatty acid linked to an amino acid via an amide bond. mdpi.comwikipedia.org These compounds are involved in a wide array of physiological processes and are recognized as important modulators of cellular function. nih.govnih.gov The family of NAANs is diverse, with variations in both the acyl chain and the amino acid headgroup contributing to a broad spectrum of biological activities. nih.gov

Endogenously, N-acyl glycines, a prominent subgroup of NAANs, are synthesized from the conjugation of an acyl-CoA with glycine (B1666218). avantiresearch.com They have been detected in the central nervous system of mammals and are implicated in numerous biological roles, including anti-inflammatory responses, pain perception (antinociception), and the regulation of body temperature and insulin (B600854) release. avantiresearch.com The analysis of acylglycines is also significant in the diagnosis of certain inherited metabolic disorders. avantiresearch.com While over 70 different endogenous NAANs have been identified, the physiological roles of many remain to be fully elucidated, highlighting a fertile area for ongoing research. nih.govnih.gov The therapeutic potential of these molecules is a subject of growing interest, with studies exploring their interactions with G protein-coupled receptors (GPCRs), ion channels, and transporters. mdpi.comnih.govnih.gov

Overview of Fluorinated Benzoyl-Glycine Compounds in Synthetic Chemistry

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. smolecule.com In the context of benzoyl-glycine compounds, fluorination of the benzoyl moiety can significantly influence the compound's chemical reactivity and biological activity. smolecule.com

The synthesis of fluorinated benzoyl-glycine derivatives often involves the acylation of glycine or its esters with a corresponding fluorinated benzoyl chloride. globalconference.infoacs.org Various synthetic methodologies have been developed to facilitate this transformation, including microwave-assisted coupling reactions and solid-phase synthesis, which allows for the rapid generation of diverse analogues. smolecule.com The use of fluorobenzoyl protecting groups has also been explored in glycopeptide synthesis, where they have been shown to suppress side reactions like β-elimination.

Research Landscape of N-(2,3-difluorobenzoyl)glycine and its Analogues

Direct and extensive research specifically focused on Glycine, N-(2,3-difluorobenzoyl)- is limited in publicly available scientific literature. However, the synthesis and characterization of closely related analogues provide valuable insights into its probable chemical properties and behavior.

Research in this area has often focused on the synthesis of derivatives for potential applications in medicinal chemistry. For instance, a doctoral thesis by Frankie P. Anderson describes the synthesis and characterization of N-2,3-difluorobenzoyl-glycine ethyl ester, a closely related derivative. In this work, 2,3-difluorobenzoyl chloride was reacted with glycine ethyl ester to yield the target compound.

Another study focused on the synthesis of N-2,3-difluorobenzoyl-l-leucine-glycine nitrile as an inhibitor of the Fasciola hepatica cysteine protease cathepsin L1. tandfonline.com This research highlights the potential for difluorobenzoyl glycine derivatives to act as enzyme inhibitors. tandfonline.com

The table below summarizes the synthetic details for these two analogues of Glycine, N-(2,3-difluorobenzoyl)-.

Compound NameStarting MaterialsYieldMelting Point (°C)
N-2,3-difluorobenzoyl-glycine ethyl ester2,3-Difluorobenzoyl chloride, Glycine ethyl ester69%54-56
N-2,3-difluorobenzoyl-l-leucine-glycine nitrileN-2,3-difluorobenzoyl-l-leucine, Glycine nitrile hydrochloride48%103-105

While these studies provide a foundation for understanding the chemistry of N-(2,3-difluorobenzoyl)glycine, further research is necessary to fully elucidate its specific biological activities and potential applications. The existing data on its analogues suggest that it can be synthesized and may possess interesting biological properties worthy of future investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7F2NO3 B2962327 Glycine, N-(2,3-difluorobenzoyl)- CAS No. 1072833-89-6

Properties

IUPAC Name

2-[(2,3-difluorobenzoyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO3/c10-6-3-1-2-5(8(6)11)9(15)12-4-7(13)14/h1-3H,4H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBROXDCMCYDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 2,3 Difluorobenzoyl Glycine and Structural Analogues

Classical Amide Bond Formation Strategies

Traditional methods for forming the amide bond between a carboxylic acid and an amine remain fundamental in the synthesis of N-aroyl amino acids. These techniques are well-established and widely utilized for their reliability and simplicity.

Direct Acylation of Glycine (B1666218)

The most direct route to N-(2,3-difluorobenzoyl)glycine involves the acylation of glycine with 2,3-difluorobenzoyl chloride. smolecule.com This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or sodium hydroxide, to neutralize the hydrochloric acid byproduct and facilitate the nucleophilic attack of the glycine nitrogen on the acyl chloride. smolecule.comsemanticscholar.org The use of acyl chlorides or anhydrides at a pH greater than 10 serves to protect the amino group of the amino acid from further reaction by forming an amide, which significantly reduces the basicity and nucleophilicity of the amine. libretexts.org

A general procedure involves dissolving glycine in an aqueous basic solution and then adding the 2,3-difluorobenzoyl chloride, often dissolved in an organic solvent, to the mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion. The product, N-(2,3-difluorobenzoyl)glycine, can then be isolated by acidification of the reaction mixture, which causes the product to precipitate out of the solution.

For instance, the synthesis of N-acyl glycine surfactants has been achieved by reacting glycine sodium salt hydrate (B1144303) with palm oil in the presence of a catalytic amount of sodium methoxide (B1231860) at elevated temperatures. scielo.br Similarly, ethyl 4-chlorobenzoylglycinate has been prepared by reacting 4-chlorobenzoyl chloride with ethyl glycinate (B8599266) hydrochloride in the presence of triethylamine. semanticscholar.orgscirp.org

Table 1: Examples of Direct Acylation Reactions

Acylating Agent Amine Base Product Reference
2,3-Difluorobenzoyl chloride Glycine Triethylamine N-(2,3-difluorobenzoyl)glycine smolecule.com
4-Chlorobenzoyl chloride Ethyl glycinate hydrochloride Triethylamine Ethyl 4-chlorobenzoylglycinate semanticscholar.orgscirp.org
Palm oil Glycine sodium salt hydrate Sodium methoxide N-acyl glycine surfactant scielo.br

Dipeptidyl Coupling Protocols Utilizing Benzoyl-Glycine Precursors (e.g., DCC/HOBt, EDC/HOBt)

Peptide coupling reagents are widely used to facilitate the formation of amide bonds between a carboxylic acid and an amine, and these methods can be adapted for the synthesis of N-benzoyl-glycine derivatives. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly employed, often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. peptide.comuni-kiel.dethieme-connect.com

In this approach, a benzoyl-glycine precursor, where the glycine carboxyl group is activated, is reacted with an amine. The carbodiimide (B86325) activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate can then react with an amine to form the desired amide bond. The addition of HOBt can improve the reaction efficiency by forming an active ester intermediate, which is less prone to side reactions. nih.govrsc.org

For example, the synthesis of N-acetyl amino acid ester derivatives of betulin (B1666924) has been accomplished using EDC and HOBt to activate the carboxyl group of N-acetyl-glycine. google.com Similarly, a protocol for amide bond formation for electron-deficient amines and carboxylic acids has been developed using EDC, DMAP, and a catalytic amount of HOBt. nih.gov The combination of DCC and HOBt has also been used in a water-THF solvent system for the synthesis of small peptides, avoiding the need for protecting groups. nih.govrsc.org

Table 2: Common Coupling Reagents and Additives

Coupling Reagent Additive Key Features Reference
Dicyclohexylcarbodiimide (DCC) 1-Hydroxybenzotriazole (HOBt) Minimizes racemization, byproduct (DCU) is insoluble. peptide.comnih.gov
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) 1-Hydroxybenzotriazole (HOBt) Water-soluble byproduct, suitable for aqueous reactions. uni-kiel.degoogle.comnih.gov
Propanephosphonic Acid Anhydride (T3P®) Pyridine High yields, minimal epimerization. thieme-connect.com

Advanced Synthetic Approaches for Fluorinated Benzoyl-Glycine Scaffolds

To overcome some of the limitations of classical methods and to access more complex fluorinated benzoyl-glycine derivatives, advanced synthetic strategies have been developed. These approaches often offer improved efficiency, selectivity, and functional group tolerance.

Electrochemical Synthesis Pathways for Glycine Derivatives

Electrochemical methods provide a green and efficient alternative for the synthesis of various organic compounds, including glycine derivatives. rsc.orgrsc.org Anodic oxidation can be used to generate reactive intermediates under mild conditions, often with high selectivity. rsc.org

For instance, the electrochemical decarboxylative α-methoxylation of N-protected α-amino acids has been reported to produce N-protected (1-methoxyalkyl)amines in excellent yields. rsc.orgrsc.org This method involves the electrolysis of an N-protected α-amino acid in methanol, leading to the formation of an α-alkoxylated product. While not a direct synthesis of N-(2,3-difluorobenzoyl)glycine, this electrochemical approach highlights the potential for functionalizing glycine derivatives. Research has also explored the electrochemical synthesis of benzoylglycine and ethylphthaloyl-glycine complexes of transition metal ions. semanticscholar.orgscirp.org Furthermore, anodic fluorination has been successfully applied to N-acyl- and N-alkoxycarbonyl-2-oxazolidinones, introducing a fluorine atom at the α-position to the nitrogen. researchgate.net

Palladium-Catalyzed C-H Functionalization with Fluorinated Benzyl (B1604629) Amines

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, offering a more atom-economical and efficient approach to synthesizing complex molecules. researchgate.netnih.gov This strategy can be applied to the synthesis of fluorinated benzoyl-glycine analogues by functionalizing the aromatic ring of a benzoyl group.

In this context, a directing group is often employed to guide the palladium catalyst to a specific C-H bond. For N-benzoyl α-amino ester derivatives, the amide group can act as a directing group, facilitating the ortho-C-H arylation or alkylation of the benzoyl ring. researchgate.netnih.gov This method has been shown to tolerate a wide variety of functional groups on the coupling partner. researchgate.netnih.gov

For example, the palladium-catalyzed ortho-arylation of N-benzoyl α-amino esters with aryl iodides has been demonstrated using various α-amino esters as directing groups. researchgate.net Additionally, palladium-catalyzed C–H fluorination has been reported for various substrates, including 8-methylquinolines and α-amino acids, using electrophilic fluorine sources like Selectfluor. beilstein-journals.org This direct fluorination method provides a pathway to introduce fluorine atoms onto the benzoyl scaffold of N-benzoyl glycine derivatives. acs.orgchinesechemsoc.org

Protective Group Chemistry in Fluorobenzoyl-Glycine Synthesis

In multi-step syntheses of complex molecules containing the N-(fluorobenzoyl)glycine moiety, the use of protecting groups is often essential to prevent unwanted side reactions. thieme-connect.de The strategic protection and deprotection of functional groups, such as the amino and carboxyl groups of glycine, are crucial for achieving the desired chemical transformations. libretexts.orgorganic-chemistry.org

The amino group of glycine is commonly protected as a carbamate, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Z) group. creative-peptides.com These groups can be readily introduced and later removed under specific conditions without affecting other parts of the molecule. libretexts.orgcreative-peptides.com The carboxyl group can be protected as an ester, for example, a methyl or benzyl ester, which can be cleaved under basic or hydrogenolytic conditions, respectively. libretexts.org

In the context of fluorobenzoyl-glycine synthesis, fluorobenzoyl groups themselves have been investigated as protective groups in glycopeptide synthesis. acs.orgresearchgate.net It was found that using a 3-fluoro- or a 2,5-difluorobenzoyl group for protection significantly suppressed β-elimination of O-linked carbohydrates compared to the standard benzoyl group. acs.org This highlights the dual role that the fluorobenzoyl moiety can play in complex syntheses. Furthermore, the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, a base-sensitive protecting group, has been developed for hydroxyl groups in carbohydrate chemistry, demonstrating the utility of fluorine-containing protecting groups. nih.gov

Table 3: Common Protecting Groups in Amino Acid Chemistry

Functional Group Protecting Group Deprotection Conditions Reference
Amino tert-Butoxycarbonyl (Boc) Acidic conditions (e.g., TFA) organic-chemistry.orgcreative-peptides.com
Amino Benzyloxycarbonyl (Z) Hydrogenolysis (H₂/Pd), HBr/AcOH creative-peptides.com
Amino 9-Fluorenylmethyloxycarbonyl (Fmoc) Basic conditions (e.g., piperidine) creative-peptides.com
Carboxyl Methyl ester Basic hydrolysis libretexts.org
Carboxyl Benzyl ester Hydrogenolysis libretexts.org
Hydroxyl Fluorobenzoyl Base-catalyzed deacylation acs.org
Hydroxyl 2-[(4-Fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) Mild basic conditions (e.g., piperidine, TBAF) nih.gov

Utility of Fluorobenzoyl Groups in Glycopeptide Synthesis

Fluorobenzoyl groups have emerged as valuable alternatives to traditional acetyl and benzoyl protecting groups in the intricate field of carbohydrate and glycopeptide synthesis. acs.orgnih.gov Their utility stems from a unique combination of properties that address key challenges in the assembly of these complex biomolecules. Specifically, fluorobenzoyl groups offer the high stereoselectivity characteristic of benzoyl groups in the formation of glycosidic bonds, while also providing the ease of removal associated with acetyl groups. acs.org

Research has demonstrated that the use of fluorobenzoylated glycosyl donors leads to the formation of 1,2-trans glycosides in good yields, typically around 60-70%, with excellent stereoselectivity. acs.orgnih.gov A significant advantage is the suppression of ortho ester formation, a common side reaction when using acetyl protecting groups. acs.org This clean reaction profile simplifies the purification of the desired glycosylated amino acid building blocks, which are crucial for the subsequent solid-phase synthesis of glycopeptides. acs.orgnih.gov

The synthesis of these building blocks typically involves the protection of a sugar, such as D-glucose or lactose, with the desired fluorobenzoyl group, followed by conversion to a glycosyl bromide. acs.orgnih.gov These glycosyl donors are then used to glycosylate protected serine derivatives, yielding the 1,2-trans glycosides. acs.orgnih.gov The efficiency of these steps is highlighted by high yields, often exceeding 80% over the two steps of protection and bromination. acs.orgnih.gov

A key patent describes a method for the synthesis of [(2,3-difluorobenzoyl)amino]acetic acid, which is N-(2,3-difluorobenzoyl)glycine. The procedure involves the coupling of 2,3-difluorobenzoic acid with glycine methyl ester hydrochloride in the presence of coupling agents, followed by hydrolysis of the resulting methyl ester. google.com

Table 1: Synthesis of [(2,3-difluorobenzoyl)amino]acetic acid google.com

StepReactantsReagentsProduct
12,3-Difluorobenzoic acid, Glycine methyl ester hydrochlorideHOBt, DIEA, EDCI, THFMethyl [(2,3-difluorobenzoyl)amino]acetate
2Methyl [(2,3-difluorobenzoyl)amino]acetateLithium hydroxide, Methanol, Water[(2,3-difluorobenzoyl)amino]acetic acid

Suppression of β-Elimination in O-Linked Glycosylation

A major challenge in the synthesis of O-linked glycopeptides, particularly those containing serine or threonine residues, is the base-catalyzed β-elimination of the carbohydrate moiety during the deprotection of acyl protecting groups. acs.org This side reaction can significantly reduce the yield of the desired glycopeptide. The use of fluorobenzoyl protecting groups has been shown to dramatically suppress this undesirable β-elimination. acs.orgnih.gov

The electron-withdrawing nature of the fluorine atoms on the benzoyl ring is believed to play a crucial role in this suppression. This electronic effect likely alters the reactivity of the protected carbohydrate, making it less susceptible to base-mediated elimination pathways.

In a study comparing different benzoyl protecting groups, the extent of β-elimination was significantly reduced when fluorinated analogues were used. For instance, in the synthesis of two model O-linked glycopeptides known to be highly sensitive to β-elimination, the use of a 3-fluoro- or a 2,5-difluorobenzoyl group for protection led to a decrease in β-elimination from as high as 80% with the standard benzoyl group to as low as 10% and even 0%, respectively. acs.orgnih.gov

Table 2: Effect of Benzoyl Protecting Group on β-Elimination in Glycopeptide Synthesis acs.orgnih.gov

Protecting GroupModel Glycopeptide 1 (% β-Elimination)Model Glycopeptide 2 (% β-Elimination)
Benzoyl8050
3-Fluorobenzoyl10Not Reported
2,5-DifluorobenzoylNot Reported0

This remarkable suppression of β-elimination, combined with their other favorable properties, makes fluorobenzoyl groups, including the 2,3-difluorobenzoyl moiety, highly advantageous for the successful synthesis of complex and sensitive O-linked glycopeptides.

Spectroscopic and Structural Characterization of N 2,3 Difluorobenzoyl Glycine Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of specific nuclei, such as fluorine, within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. In the context of N-(2,3-difluorobenzoyl)glycine analogues, specific proton signals are expected for the glycine (B1666218) methylene (B1212753) group, the amide proton, and the aromatic protons of the difluorobenzoyl moiety.

For instance, in the ¹H NMR spectrum of N-(3-fluorobenzoyl)-glycine, the methylene protons (NH-CH ₂-COOH) appear as a doublet at approximately 3.94 ppm due to coupling with the adjacent amide proton. dcu.ie The amide proton itself (Ar-CO-NH ) resonates as a triplet at around 8.97 ppm. dcu.ie The aromatic protons show complex multiplets in the range of 7.39 to 7.75 ppm. dcu.ie The chemical shifts and splitting patterns of these protons are influenced by the electronic effects of the fluorine substituent on the benzoyl ring. msu.educhemistrysteps.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing insights into the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their local electronic environment.

In N-(3-fluorobenzoyl)-glycine, the carbonyl carbon of the carboxylic acid appears at approximately 171.4 ppm, while the amide carbonyl carbon is observed around 163.13 ppm. dcu.ie The methylene carbon of the glycine unit resonates at about 41.5 ppm. dcu.ie The aromatic carbons exhibit signals between 113.9 and 160.7 ppm, with their precise chemical shifts influenced by the position of the fluorine substituent and coupling with the fluorine nucleus (¹⁹F-¹³C coupling). dcu.iedcu.ie The presence of fluorine generally shifts the resonance of the directly attached carbon to a lower field. msu.edu Glycine itself has characteristic carbonyl and alpha-carbon resonances. blogspot.comhmdb.ca

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Substituted Moieties

¹⁹F NMR is a highly sensitive technique specifically used to analyze fluorine-containing compounds. huji.ac.ilnih.gov It provides information on the chemical environment of each fluorine atom. huji.ac.il The chemical shifts in ¹⁹F NMR have a wide range, making it easier to distinguish between different fluorine atoms within a molecule. huji.ac.ilucsb.edu

For analogues of N-(2,3-difluorobenzoyl)glycine, distinct signals are expected for each fluorine atom on the benzoyl ring. For example, in N-2,3-difluorobenzoyl-l-leucine-glycine nitrile, the two fluorine atoms would produce separate signals in the ¹⁹F NMR spectrum, and their chemical shifts and coupling constants (J-coupling) would be indicative of their positions on the aromatic ring. tandfonline.com The coupling between adjacent fluorine atoms can also provide valuable structural information. huji.ac.il

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

For N-(2,6-difluorobenzoyl)glycine, methyl ester, the molecular weight is 229.1802 g/mol . nist.gov Mass spectrometry can confirm this molecular weight by detecting the molecular ion peak.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules, such as amino acid derivatives. rsc.org It typically produces protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺.

In the analysis of N-2,3-difluorobenzoyl-l-leucine-glycine nitrile, the ESI-MS spectrum showed a peak corresponding to the sodium adduct [M+Na]⁺ at an m/z of 332.2, which is consistent with the calculated value of 332.3 for the molecular formula C₁₅H₁₇N₃O₂F₂Na. tandfonline.com This confirms the molecular weight of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the chemical bonds. uni-muenster.de

The IR spectrum of an N-acyl glycine derivative, such as N-2,3-difluorobenzoyl-l-leucine-glycine nitrile, displays characteristic absorption bands. tandfonline.com These include:

N-H stretching: A band around 3280 cm⁻¹ corresponding to the amide N-H bond. tandfonline.com

C-H stretching: Absorption in the region of 2928 cm⁻¹ due to the stretching of C-H bonds in the alkyl and aromatic groups. tandfonline.com

Nitrile C≡N stretching: A sharp peak around 2198 cm⁻¹. tandfonline.com

Amide I (C=O stretching): A strong absorption band near 1637 cm⁻¹. tandfonline.comnih.gov

Amide II (N-H bending and C-N stretching): A band around 1548 cm⁻¹. tandfonline.com

C-F stretching: Bands in the region of 1272 cm⁻¹ are indicative of the carbon-fluorine bonds. tandfonline.com

These characteristic vibrational frequencies provide strong evidence for the presence of the key functional groups within the molecule. strath.ac.ukresearchgate.net

Data Tables

Table 1: ¹H NMR Data for N-(3-fluorobenzoyl)-glycine dcu.ie

ProtonChemical Shift (δ, ppm)Multiplicity
-COOH12.66s
Ar-CO-NH 8.97t
Ar-H 7.75-7.74m
Ar-H 7.67-7.64m
Ar-H 7.58-7.52m
Ar-H 7.44-7.39m
NH-CH ₂-COOH3.94d

Table 2: ¹³C NMR Data for N-(3-fluorobenzoyl)-glycine dcu.ie

CarbonChemical Shift (δ, ppm)
-C OOH171.4
Ar-C O-NH163.13
Ar-C (C-F)160.7
Ar-C 136.2-136.1
Ar-C 130.5-130.4
Ar-C 123.3-123.2
Ar-C 118.3-118.2
Ar-C 114.1-113.9
NH-C H₂-COOH41.5

Table 3: ESI-MS Data for N-2,3-difluorobenzoyl-l-leucine-glycine nitrile tandfonline.com

IonCalculated m/zFound m/z
[M+Na]⁺332.3332.2

Table 4: IR Spectroscopy Data for N-2,3-difluorobenzoyl-l-leucine-glycine nitrile tandfonline.com

Functional GroupWavenumber (cm⁻¹)
N-H Stretch3280
C-H Stretch2928
C≡N Stretch2198
C=O Stretch (Amide I)1637
N-H Bend (Amide II)1548
C-F Stretch1272

X-ray Crystallography and Solid-State Analysis

Although a specific crystallographic study for N-(2,3-difluorobenzoyl)glycine is not documented in the searched literature, the crystal structure of a closely related compound, N-(3,4-difluorobenzoyl)glycine ethyl ester, has been determined, offering valuable comparative data. escholarship.org The synthesis and characterization of various fluorobenzoyl glycine derivatives are often pursued in the context of developing potential chemotherapeutic agents. nist.gov

The crystal data for N-(3,4-difluorobenzoyl)glycine ethyl ester reveals that it crystallizes in the monoclinic space group P2i/c. escholarship.org The determination of crystal structures for such derivatives involves the careful growth of single crystals suitable for X-ray diffraction analysis. iphy.ac.cn The resulting diffraction data allows for the refinement of the crystal structure, providing key parameters that define the molecular geometry.

Crystal Data and Structure Refinement for N-(3,4-difluorobenzoyl)glycine Ethyl Ester escholarship.org
ParameterValue
Empirical FormulaC₁₁H₁₁F₂NO₃
Formula Weight243.21
Crystal SystemMonoclinic
Space GroupP2i/c

Hydrogen bonding is a critical directional intermolecular interaction that plays a pivotal role in determining molecular conformation and aggregation in the solid state. researchgate.net In N-acyl glycine derivatives, the amide (N-H) and carboxylic acid (O-H) groups are potent hydrogen bond donors, while the carbonyl (C=O) and carboxylate oxygen atoms act as acceptors.

The conformation of a molecule in the solid state is influenced by a delicate balance of intramolecular and intermolecular forces. For N-benzoyl glycine derivatives, a key conformational feature is the torsion angle between the phenyl ring and the amide functionality. In the case of N-(3,4-difluorobenzoyl)glycine ethyl ester, this torsion angle is reported to be -53.6(3)°. escholarship.org This value indicates a non-planar arrangement between the aromatic ring and the glycine moiety.

The flexibility of the glycine backbone, with its rotational freedom around the N-Cα and Cα-C bonds, allows for various conformations. iphy.ac.cn The specific conformation adopted in the crystalline state is the one that optimizes the packing efficiency and maximizes favorable intermolecular interactions, particularly hydrogen bonding. uzh.ch Computational studies on related systems, such as fluoro-alkene isosteres of Gly-Pro, have shown that fluorine substitution can influence conformational preferences by affecting n→π* interactions, which in turn can stabilize or destabilize certain conformations. nih.gov Therefore, the crystalline form of N-(2,3-difluorobenzoyl)glycine is expected to adopt a conformation that achieves a stable hydrogen-bonding network while accommodating the steric and electronic effects of the difluorinated phenyl ring.

Biological and Biochemical Activities of N 2,3 Difluorobenzoyl Glycine and Analogues

Enzyme Modulation and Inhibition Profiles

The chemical scaffold of N-(2,3-difluorobenzoyl)glycine and its analogues has been investigated for its potential to interact with and modulate the activity of various enzymes. These studies have revealed a range of inhibitory profiles, highlighting the versatility of this chemical structure in drug design and discovery. The following sections detail the specific interactions of these compounds with several key enzymes.

Inhibition of Parasitic Cysteine Proteases (e.g., Fasciola hepatica Cathepsin L1)

Cathepsins, a group of proteases, are crucial for the life cycle of various parasites, including the liver fluke Fasciola hepatica. nih.govdcu.ie These enzymes are involved in processes such as tissue penetration, feeding, and evasion of the host's immune system. dcu.ienih.gov Consequently, inhibiting their activity is a significant strategy in the development of new anti-parasitic drugs. dcu.ie

Derivatives of N-(2,3-difluorobenzoyl)glycine have been synthesized and evaluated as inhibitors of Fasciola hepatica cathepsin L1 (FhCL1). nih.govtandfonline.com Research has shown that modifications to the dipeptidyl backbone and the N-terminal group can lead to compounds with significant inhibitory potency. nih.govtandfonline.com For instance, a series of fluorobenzoyl dipeptide derivatives, including those with a 2,3-difluoro substitution, were synthesized and tested for their ability to inhibit cathepsin L. nih.gov These studies demonstrated that compounds with a nitrile or benzyl (B1604629) ester as an electrophilic "warhead" could achieve inhibitory concentrations (IC₅₀) in the single-digit micromolar range. nih.gov

The general structure of these inhibitors is based on a dipeptidyl scaffold, where the N-terminus is capped with a fluorobenzoyl group. tandfonline.com The inhibitory activity is influenced by the nature of the amino acid residues and the C-terminal electrophilic group. nih.govtandfonline.com

Table 1: Inhibitory Activity of Selected N-Fluorobenzoyl Dipeptidyl Derivatives against Fasciola hepatica Cathepsin L1

CompoundStructureIC₅₀ (µM)
N-2,3-difluorobenzoyl-l-leucine-glycine nitrileN-(2,3-difluorobenzoyl)-L-leucyl-glycinonitrileData not specified in source
N-benzoyl-L-leucine-glycineN-benzoyl-L-leucyl-glycine10.0 tandfonline.com
N-cinnamoyl-L-leucine-glycine nitrileN-cinnamoyl-L-leucyl-glycinonitrile11.0 tandfonline.com
N-3-fluorobenzoyl-l-leucine-glycine benzyl esterN-(3-fluorobenzoyl)-L-leucyl-glycine benzyl esterData not specified in source
N-2-fluorobenzoyl-l-alanine-glycine nitrileN-(2-fluorobenzoyl)-L-alanyl-glycinonitrileData not specified in source

This table is for illustrative purposes and includes related compounds to provide context for the inhibitory potential of this chemical class. Specific IC₅₀ values for N-(2,3-difluorobenzoyl)glycine itself were not detailed in the provided search results.

Interactions with Cyclooxygenase-2 (COX-2) and Fatty Acid Amide Hydrolase (FAAH)

Cyclooxygenase-2 (COX-2) and fatty acid amide hydrolase (FAAH) are two important enzymes in the inflammatory and pain pathways. nih.govnih.gov COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov FAAH, on the other hand, degrades fatty acid amides like anandamide, which have analgesic and anti-inflammatory properties. nih.govnih.gov Therefore, dual inhibition of both COX-2 and FAAH is a promising therapeutic strategy for managing pain and inflammation with potentially fewer side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

While direct studies on N-(2,3-difluorobenzoyl)glycine were not found, research on structurally related compounds highlights the potential for this chemical class to interact with these enzymes. For instance, fluorobenzoyl derivatives have been explored as scaffolds for developing dual FAAH-COX inhibitors. nih.gov The rationale is that inhibiting FAAH increases the levels of endocannabinoids, which can counteract the gastrointestinal toxicity associated with COX inhibition. nih.gov

The development of such dual inhibitors often involves modifying existing NSAID structures. nih.gov The binding of these inhibitors to the active site of COX enzymes can be highly specific, with subtle changes in the inhibitor's structure, such as the stereochemistry of a methyl group, significantly impacting potency. nih.gov

Inhibition of Cholinesterases

Cholinesterases, particularly acetylcholinesterase (AChE), are crucial enzymes in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govsemanticscholar.org

Research has shown that N-benzylpyridinium conjugates containing a 2,3-difluorobenzyl group can be potent inhibitors of acetylcholinesterase. beilstein-journals.org In one study, a series of 3-aminocoumarin-N-benzylpyridinium conjugates were synthesized and evaluated for their AChE inhibitory activity. beilstein-journals.org The compound featuring a 2,3-difluorobenzylpyridinium moiety was identified as the most potent inhibitor in the series, with an IC₅₀ value in the nanomolar range (1.53 ± 0.01 nM). beilstein-journals.org This potency was significantly greater than that of the reference drug donepezil. beilstein-journals.org

Molecular docking studies suggest that these compounds act as dual-binding site inhibitors, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. beilstein-journals.org The coumarin (B35378) part of the molecule is proposed to bind to the PAS, while the N-benzylpyridinium portion binds to the CAS. beilstein-journals.org The presence and position of fluorine atoms on the benzyl ring were found to be critical for inhibitory activity. beilstein-journals.org

Table 2: Acetylcholinesterase Inhibitory Activity of Selected N-Benzylpyridinium Derivatives

CompoundSubstituent on Benzyl RingIC₅₀ (nM)
Compound 9h2,3-difluoro1.53 ± 0.01 beilstein-journals.org
Compound 9i2,6-difluoro2.43 ± 0.18 beilstein-journals.org
Donepezil-53.51 ± 3.12 beilstein-journals.org
Tacrine-190.37 ± 4.55 beilstein-journals.org

Modulation of Extracellular Regulated Kinase 5 (ERK5) Activity

Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP kinase-1 (BMK-1), is a member of the mitogen-activated protein (MAP) kinase family. nih.govembopress.org The ERK5 signaling pathway is involved in various cellular processes, including cell proliferation, survival, and differentiation, and has been implicated in the development of cancer. nih.govmdpi.com This makes ERK5 a potential target for cancer therapy. nih.govnih.gov

The structure of ERK5 is unique among MAP kinases, featuring a large C-terminal domain that plays a role in regulating its activity and localization within the cell. nih.govmdpi.com Activation of ERK5 involves a cascade of phosphorylation events, and once activated, it can translocate to the nucleus to regulate gene expression. mdpi.comnih.gov

While direct modulation of ERK5 by N-(2,3-difluorobenzoyl)glycine has not been specifically reported, the broader class of small molecule inhibitors targeting ERK5 is an active area of research. nih.govsci-hub.se These inhibitors are being developed to probe the function of ERK5 and for their therapeutic potential. nih.gov The complexity of ERK5 signaling, including the potential for paradoxical activation by some inhibitors, presents challenges in the development of effective therapeutic agents. nih.govnih.gov

Inhibition of HIV-1 Reverse Transcriptase

HIV-1 reverse transcriptase (RT) is a critical enzyme for the replication of the human immunodeficiency virus (HIV) and a major target for antiretroviral therapy. researchgate.netmdpi.com Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of drugs that bind to an allosteric site on the enzyme, inhibiting its function. nih.gov

Research into novel NNRTIs has explored a wide range of chemical structures. While a direct study of N-(2,3-difluorobenzoyl)glycine as an HIV-1 RT inhibitor was not identified, related compounds containing difluorobenzyl moieties have been investigated. For example, a series of 1,2-substituted benzimidazoles were synthesized, with some containing a 2,6-difluorobenzyl group. nih.gov One of the most potent inhibitors from this series demonstrated strong antiviral activity against wild-type HIV and various drug-resistant strains. nih.gov

The chirality of inhibitors can also play a significant role in their activity against HIV-1 RT. mdpi.com The enzyme can incorporate both D- and L-enantiomers of nucleoside analogues, and this property is exploited in the design of some antiviral drugs. mdpi.com

Inhibition of Matrix Metalloproteinases

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of the extracellular matrix (ECM). dovepress.comnih.gov Dysregulation of MMP activity is associated with numerous diseases, including cancer, arthritis, and cardiovascular disease. dovepress.comresearchgate.net Therefore, the development of MMP inhibitors is a significant area of therapeutic research. dovepress.comnih.gov

MMPs are involved in various aspects of cancer progression, including invasion and metastasis. plos.orgnih.gov For instance, MMP-9 has been shown to be involved in the proliferation and engraftment of myogenic cells in dystrophic muscle. plos.org The inhibition of specific MMPs is a key strategy, as different MMPs can have distinct and sometimes opposing roles in disease processes. nih.gov

While specific studies on the inhibition of MMPs by N-(2,3-difluorobenzoyl)glycine were not found in the search results, the development of selective MMP inhibitors often involves the design of small molecules that can interact with the active site of the enzyme. researchgate.net These inhibitors can be designed to be highly selective for a particular MMP, which is important for minimizing off-target effects. dovepress.com

Arginase Inhibition Studies

Arginase is a binuclear manganese-containing metalloenzyme that plays a crucial role in the urea (B33335) cycle by converting L-arginine to L-ornithine and urea. nih.govepo.org There are two main isoenzymes in mammals, ARG-1 and ARG-2, which are similar in function but differ in their tissue distribution and subcellular localization. nih.gov Arginase activity is implicated in various pathological states, making its inhibition a therapeutic target. epo.orggoogle.com

The inhibition of arginase can have significant physiological effects. For example, by preventing the breakdown of L-arginine, arginase inhibitors can increase the substrate availability for nitric oxide synthase (NOS), potentially leading to increased nitric oxide (NO) production. epo.org This is relevant in conditions where enhanced NO levels are desirable.

Receptor and Transporter Interactions

Modulation of Lysophosphatidic Acid (LPA) Receptors (LPA1, LPA2, LPA3, LPA4)

Lysophosphatidic acid (LPA) is a bioactive lipid that signals through a family of G protein-coupled receptors (LPA1-LPA6) to mediate a variety of cellular processes, including cell proliferation, migration, and survival. nih.govdoi.org Dysregulation of LPA signaling has been linked to various diseases, including cancer and fibrosis. nih.govnih.gov

There is no direct evidence from the reviewed scientific literature to suggest that N-(2,3-difluorobenzoyl)glycine modulates LPA receptors. However, the field of LPA receptor modulation is an active area of research. Selective antagonists for LPA receptors have been developed. For example, Ki16425 is a selective antagonist for LPA1 and LPA3 receptors. nih.govapexbt.com Another example is the oral LPA1 receptor antagonist BMS-986278, which has been investigated in clinical trials for idiopathic pulmonary fibrosis. bms.com

The development of LPA receptor antagonists is a promising therapeutic strategy for various diseases. nih.gov The table below summarizes the activity of a known LPA receptor antagonist.

CompoundTarget Receptor(s)ActivityKi values
Ki16425 LPA1, LPA3AntagonistLPA1: 0.34 μM, LPA3: 0.93 μM

This table presents data for a representative LPA receptor antagonist and does not include N-(2,3-difluorobenzoyl)glycine.

Inhibition of Glycine (B1666218) Transporters (e.g., GLYT2)

Glycine transporters (GlyTs) are responsible for the reuptake of glycine from the synaptic cleft, thereby regulating glycinergic neurotransmission. There are two main types, GlyT1 and GlyT2. GlyT2 is primarily located on presynaptic terminals of glycinergic neurons in the spinal cord and brainstem. semanticscholar.orgresearchgate.net Inhibition of GlyT2 can potentiate inhibitory glycinergic signaling, which is a promising strategy for the treatment of chronic pain. semanticscholar.orgnih.gov

While specific inhibitory data for N-(2,3-difluorobenzoyl)glycine on GlyT2 is not available in the reviewed literature, the class of N-acyl amino acids has been identified as inhibitors of GlyT2. uts.edu.au For example, N-arachidonyl-glycine (NAGly) is an endogenous lipid that acts as a partial, non-competitive inhibitor of GlyT2 with an IC50 of approximately 9.1 µM. semanticscholar.orguts.edu.au

Several potent synthetic inhibitors of GlyT2 have been developed. The table below shows the inhibitory concentrations (IC50) of some of these compounds.

CompoundTargetIC50Reference
ALX1393 hGlyT2100 nM semanticscholar.org
ORG25543 hGlyT216 nM semanticscholar.orgresearchgate.net
GT-0198 hGlyT2105 nM semanticscholar.org
N-arachidonyl-glycine (NAGly) GlyT29.1 µM semanticscholar.org

This table presents data for known GlyT2 inhibitors and does not include N-(2,3-difluorobenzoyl)glycine.

The mechanism of inhibition is an important factor for the therapeutic potential of GlyT2 inhibitors. Irreversible or very slowly reversible inhibitors have been associated with adverse effects, highlighting the need for reversible inhibitors. nih.gov

Antagonism at the Glycine Site of N-Methyl-D-Aspartate (NMDA) Receptors

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. wikipedia.org For activation, the NMDA receptor requires the binding of both glutamate (B1630785) and a co-agonist, which is typically glycine or D-serine. wikipedia.orgnih.gov The glycine binding site on the NMDA receptor is distinct from the inhibitory glycine receptor (GlyR) and is strychnine-insensitive. nih.gov Antagonism at this glycine site can modulate NMDA receptor activity and has been investigated for therapeutic potential in various neurological disorders. nih.gov

There is no specific information in the reviewed literature on the activity of N-(2,3-difluorobenzoyl)glycine at the NMDA receptor glycine site. The affinity of antagonists for the glycine site can be influenced by the subunit composition of the NMDA receptor, with receptors containing the GluN2B subunit often displaying higher affinity for antagonists. wikipedia.orgnih.gov For example, the selective glycine site antagonist L-701,324 shows a reduced propensity to activate certain dopamine (B1211576) systems compared to other NMDA receptor antagonists. abcam.com The true affinity of glycine for its binding site on the NMDA receptor has been estimated to be around 40 nmol/L. meduniwien.ac.at

Glycine Receptor (GlyR) Ion Channel Modulation

Inhibitory glycine receptors (GlyRs) are ligand-gated chloride ion channels that mediate fast inhibitory neurotransmission, primarily in the spinal cord and brainstem. nih.govfrontiersin.org Modulation of GlyR activity can have significant effects on neuronal excitability. nih.gov GlyRs are pentameric structures composed of α and β subunits, and the subunit composition influences their pharmacological properties. nih.govnih.gov

There are no studies in the reviewed literature that specifically investigate the modulation of GlyR ion channels by N-(2,3-difluorobenzoyl)glycine. However, the allosteric modulation of GlyRs by various compounds is a known phenomenon. nih.gov The functional consequences of such modulation depend on the specific compound and the GlyR subunit composition. For instance, some compounds can potentiate glycine-induced currents, while others can be inhibitory. nih.gov The clustering of GlyRs at the plasma membrane can also modulate their apparent affinity for glycine. biorxiv.org

Cellular and Immunomodulatory Effects

Glycine itself has been shown to possess anti-inflammatory and immunomodulatory properties. nih.govmdpi.com It can inhibit inflammatory responses and modulate the production of cytokines in various immune cells, including macrophages and lymphocytes. nih.govfrontiersin.org These effects are mediated through both GlyR-dependent and GlyR-independent pathways. nih.gov For example, activation of GlyRs on immune cells can lead to a chloride influx, hyperpolarization of the cell membrane, and a blunting of the response to pro-inflammatory stimuli. researchgate.net Glycine has also been shown to have cytoprotective effects. mdpi.comnih.gov

While there is no direct evidence for the cellular and immunomodulatory effects of N-(2,3-difluorobenzoyl)glycine, the known effects of glycine provide a basis for potential activity. The introduction of the 2,3-difluorobenzoyl group could significantly alter these properties. For instance, a patent describes compounds with a difluorobenzyl group as being useful as immunomodulators, although the specific compounds and their mechanisms are not detailed in the provided snippets. nih.gov

Calcium Influx Stimulation in Neuroblastoma Cell Lines

Studies have shown that the functionality of VGCCs can be influenced by the cellular environment and morphology. For instance, the growth of SH-SY5Y cells on different topographies can alter their VGCC responsiveness to depolarization. nih.gov This suggests that the structural context in which cells are grown is a critical factor in determining their physiological responses.

Furthermore, various compounds are known to modulate calcium influx in these cells. For example, fluorescent Ca2+ imaging assays are used to measure KCl-evoked Ca2+ responses, and specific channel blockers can identify the contribution of different VGCC subtypes, such as Caᵥ2.2 and Caᵥ1 channels. researchgate.net Although data on N-(2,3-difluorobenzoyl)glycine is absent, the established methodologies in neuroblastoma cell lines offer a clear path for investigating its potential to stimulate or inhibit calcium influx.

Anti-inflammatory and Immunomodulatory Mechanisms (e.g., NF-κB pathway)

The anti-inflammatory and immunomodulatory properties of glycine and its derivatives are well-documented. nih.govnih.govmdpi.com Glycine itself can act on inflammatory cells like macrophages to suppress the activation of transcription factors, including the nuclear factor-kappa B (NF-κB), and reduce the formation of free radicals and inflammatory cytokines. nih.gov The NF-κB pathway is a key regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. ugr.es

The mechanism of action for glycine's anti-inflammatory effects is thought to involve the activation of a chloride channel in the plasma membrane. This leads to membrane stabilization or hyperpolarization, which in turn suppresses the opening of L-type voltage-dependent calcium channels and subsequent increases in intracellular calcium. nih.gov This reduction in intracellular calcium signaling may be central to its immunomodulatory and anti-inflammatory activities.

While specific studies on N-(2,3-difluorobenzoyl)glycine are lacking in this direct context, the known activities of glycine suggest that its derivatives could also modulate inflammatory pathways. The benzoyl moiety could influence the compound's interaction with cellular targets, potentially enhancing or altering the effects observed with glycine alone. Research on other benzoyl-containing compounds has shown inhibition of the NF-κB pathway, further supporting the potential for N-(2,3-difluorobenzoyl)glycine to have similar activities. mdpi.com

Angiogenesis Modulation in in vitro Models

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex process crucial in both health and disease. nih.gov In vitro models are essential for studying the mechanisms of angiogenesis and for screening compounds that may modulate this process. nih.govbiomedpress.org These models often utilize human endothelial cells to observe the formation of capillary-like tube structures. biomedpress.org

Research has demonstrated that various factors, including neurotrophic factors like NGF, BDNF, NT-3, and GDNF, can act as potent angiogenic factors in tissue-engineered in vitro models. nih.gov This highlights the intricate signaling networks that control blood vessel formation.

A macromolecular prodrug of N-oxalylglycine conjugated to hyaluronic acid (HA-NOG) has been shown to activate the hypoxia-inducible factor-1α (HIF-1α) signaling pathway. mdpi.com This pathway is a key regulator of the cellular response to low oxygen and leads to the release of pro-angiogenic growth factors. The conditioned medium from cells treated with HA-NOG was able to stimulate endothelial cell tubulogenesis, demonstrating a pro-angiogenic effect. mdpi.com Given that N-(2,3-difluorobenzoyl)glycine is a glycine derivative, it is plausible that it could also influence angiogenic pathways, although specific studies are required to confirm this.

Modulation of Tumor Growth in Xenograft Models

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard preclinical tool to evaluate the efficacy of potential anti-cancer agents. researchgate.netaltogenlabs.comnih.gov These models allow for the in vivo assessment of a compound's ability to inhibit tumor growth. crick.ac.uk

While no studies were found that specifically investigated the effect of N-(2,3-difluorobenzoyl)glycine on tumor growth in xenograft models, research on related concepts provides a basis for potential activity. For instance, dietary restriction of serine and glycine has been shown to slow the growth of certain tumors in mouse models. crick.ac.uk This suggests that targeting metabolic pathways involving these amino acids could be a viable anti-cancer strategy.

Furthermore, various therapeutic agents are tested in xenograft models for their ability to control tumor growth. researchgate.netnih.gov The response of different tumor cell lines can vary, highlighting the importance of selecting appropriate models for specific cancer types. altogenlabs.com The evaluation of N-(2,3-difluorobenzoyl)glycine in relevant xenograft models would be necessary to determine its potential as an anti-cancer agent.

Antimicrobial and Antiparasitic Potency in Model Systems

The antimicrobial and antiparasitic potential of various chemical compounds is an active area of research. Glycine itself has been shown to possess antibacterial properties, and at high concentrations, it can induce lysis or morphological changes in many bacteria. nih.gov Recent studies have even demonstrated that glycine can restore the in vitro susceptibility of multidrug-resistant nosocomial pathogens to certain antibiotics. nih.gov

In the realm of antiparasitic agents, numerous studies have explored the activity of different chemical scaffolds. For example, nitroimidazole derivatives have shown potent activity against a range of parasites, including Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis. acs.org The structure-activity relationship of these compounds is a key focus, with modifications to the chemical structure altering their selectivity and efficacy against different parasites. acs.org

While there is no specific information on the antimicrobial or antiparasitic activity of N-(2,3-difluorobenzoyl)glycine, the known properties of glycine and the broad screening of diverse chemical structures for such activities suggest that it could be a candidate for investigation.

Metabolic Pathways and Environmental Interactions of N Acyl Glycines

Endogenous Metabolism of N-Acyl Glycines

The metabolism of N-acyl glycines involves both their synthesis (anabolism) and breakdown (catabolism), primarily handled by specific enzymes within the mitochondria of liver and kidney cells. wikipedia.orggenecards.org

Biosynthesis: The primary route for the formation of N-acyl glycines is through the enzymatic conjugation of an acyl-CoA molecule with glycine (B1666218). wikipedia.org This reaction is catalyzed by Glycine N-acyltransferase (GLYAT). wikipedia.orgontosight.ai This process is crucial for detoxifying a wide array of substances, including endogenous metabolites and xenobiotics like benzoic acid, which is converted to N-benzoylglycine (hippuric acid). wikipedia.orgwikipedia.org The activation of the acid to its CoA derivative is a prerequisite for this conjugation. wikipedia.org

Degradation: The breakdown of N-acyl glycines is primarily carried out by the enzyme Fatty Acid Amide Hydrolase (FAAH). nih.govnih.gov FAAH is a key regulator of various lipid signaling molecules and hydrolyzes N-acyl glycines back into their constituent fatty acid and glycine. nih.govuniprot.org This enzymatic action terminates the signaling functions of these molecules and is a critical part of maintaining metabolic balance. uniprot.org Research has shown that FAAH and another enzyme, PM20D1, work together to control the levels of intracellular N-acyl amino acids. elifesciences.org

Table 1: Key Enzymes in the Endogenous Metabolism of N-Acyl Glycines

EnzymeGeneLocationFunctionSubstrates (Examples)Products (Examples)Citations
Glycine N-acyltransferase (GLYAT) GLYATMitochondrial MatrixCatalyzes the conjugation of an acyl-CoA with glycine.Benzoyl-CoA, Salicyloyl-CoA, Isovaleryl-CoAN-Benzoylglycine, N-Salicylglycine, N-Isovalerylglycine wikipedia.orggenecards.orgwikipedia.orguniprot.org
Fatty Acid Amide Hydrolase (FAAH) FAAHIntracellularCatalyzes the hydrolysis of N-acyl amides, including N-acyl glycines.N-Arachidonoyl glycine, N-Palmitoyl glycineArachidonic acid, Palmitic acid, Glycine nih.govuniprot.orguniprot.org

Role of N-Acylated Glycine Derivatives in Phytoremediation Processes

Phytoremediation is a process that uses plants to clean up contaminated environments. The interaction between plants and soil microorganisms is fundamental to this process, and N-acylated glycine derivatives, along with other N-acyl amino acids, play a potential role in these complex relationships.

Microorganisms in the soil produce a variety of signaling molecules, such as N-acyl homoserine lactones (AHLs), which are structurally related to N-acyl glycines. nih.govnih.govfrontiersin.org These molecules are involved in quorum sensing, a form of bacterial communication that can influence plant growth, development, and stress responses. nih.govmdpi.comoup.com By modulating the plant's physiology, these microbial signals can enhance its ability to withstand the toxic effects of pollutants and potentially increase its capacity to absorb and accumulate them.

Some N-acyl amino acids produced by microbes can also act as biosurfactants. uni-duesseldorf.demdpi.com These compounds can increase the solubility and bioavailability of hydrophobic pollutants, such as hydrocarbons, making them more accessible for uptake and degradation by plants and their associated microbial communities.

A study investigating the phytochemical response of the bioenergy plant Jatropha curcas to lead (Pb) stress identified the presence of N-Benzoylglycine ethyl ester in the plant's tissues. scispace.com Jatropha curcas is known for its potential in phytoremediation of heavy metal-contaminated soils. nih.govmaterials.internationalbohrium.commdpi.com The detection of an N-benzoyl glycine derivative under heavy metal stress suggests these compounds may be involved in the plant's metabolic response to toxicity, although their precise function in this context requires further research.

Biotransformation in Biological Systems

While specific data on the biotransformation of Glycine, N-(2,3-difluorobenzoyl)- is not available, extensive research on structurally similar compounds, particularly N-(2,6-difluorobenzoyl)glycine, provides significant insight. This compound, also known as 2,6-difluorohippuric acid, is a known metabolite of several benzoylurea (B1208200) pesticides. fao.orginchem.orgfao.orgfao.org

Benzoylurea pesticides, such as diflubenzuron (B1670561), fluazuron (B1672858), and etoxazole (B1671765), are widely used as insect growth regulators. wikipedia.orgresearchgate.netnih.govoup.com In various biological systems, including mammals and the environment, these pesticides undergo biotransformation. A common metabolic pathway is the cleavage of the molecule, which releases 2,6-difluorobenzoic acid. inchem.orguzh.chnih.gov This acid is then detoxified through a Phase II conjugation reaction with the amino acid glycine. fao.orginchem.orgfao.org This reaction, catalyzed by enzymes like Glycine N-acyltransferase (GLYAT), forms the more water-soluble and readily excretable metabolite, N-(2,6-difluorobenzoyl)glycine. fao.orgfao.org

For instance, studies on the metabolism of diflubenzuron in sheep showed that major urinary metabolites resulted from the cleavage of the amide group to form 2,6-difluorobenzoic acid, which was then conjugated with glycine. fao.org Similarly, the metabolism of fluazuron in rats involves the formation of 2,6-difluorobenzoic acid, which is then partly conjugated with glycine to form 2,6-difluorohippuric acid. inchem.orgfao.orgfao.org The acaricide etoxazole also degrades into metabolites that include N-(2,6-difluorobenzoyl)glycine. fao.orgapvma.gov.auwho.intregulations.govfao.org

This metabolic pathway highlights a conserved detoxification strategy where a potentially toxic difluorinated benzoic acid moiety, derived from a xenobiotic, is rendered less harmful by conjugation with glycine.

Table 2: Biotransformation of Benzoylurea Pesticides to N-(2,6-difluorobenzoyl)glycine

Parent CompoundBiological SystemKey Metabolic PathwayResulting MetaboliteCitations
Diflubenzuron Rats, Sheep, CowsCleavage of ureido bridge, formation of 2,6-difluorobenzoic acid, followed by glycine conjugation.N-(2,6-difluorobenzoyl)glycine (2,6-difluorohippuric acid) fao.orginchem.orguzh.chwho.int
Fluazuron RatsCleavage of urea (B33335) moiety, formation of 2,6-difluorobenzoic acid, followed by glycine conjugation.N-(2,6-difluorobenzoyl)glycine (2,6-difluorohippuric acid) inchem.orgfao.orgfao.org
Etoxazole RatsHydroxylation and cleavage of the molecule.N-(2,6-difluorobenzoyl)glycine (R-10) and other metabolites. fao.orgwho.intregulations.gov

Future Directions and Emerging Research Avenues

Rational Design and Synthesis of Novel Fluorinated N-Acyl Glycine (B1666218) Derivatives

The future of fluorinated N-acyl glycine research is intrinsically linked to the ability to design and synthesize novel derivatives with tailored properties. Rational design strategies are increasingly employed to fine-tune the characteristics of these molecules for specific applications. The degree of fluorination, for instance, is a critical parameter that can be modulated to control fluorine-specific interactions, which in turn influences peptide conformation and self-assembly. rsc.org This strategic incorporation of fluorinated amino acids is a powerful tool for adjusting the biophysical and chemical properties of peptides and proteins. rsc.org

Synthetic methodologies are evolving to provide more efficient and versatile routes to these compounds. While standard coupling protocols using reagents like 1,3-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) have been successfully used to create dipeptidyl derivatives, emerging techniques promise greater control and scalability. tandfonline.comdcu.ie Researchers are exploring advanced methods to create these and related molecules.

Table 1: Emerging Synthetic Strategies for Fluorinated N-Acyl Glycine Derivatives

Synthetic Strategy Description Potential Advantages
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reaction rates for coupling reactions. smolecule.com Reduced reaction times, improved yields, and enhanced efficiency.
Solid-Phase Synthesis Anchors the growing molecule to a solid support, simplifying purification of intermediates and the final product. smolecule.com Facilitates the rapid generation of libraries of structural analogues for screening.
Catalytic Enantioselective α-Fluorination Employs chiral catalysts, such as π–copper(II) complexes, to introduce fluorine at the α-position with high enantioselectivity. researchgate.net Allows for the creation of stereochemically defined α-fluorinated products, which can be converted to various derivatives. researchgate.net

| Radical Decarboxylative Fluorination | Uses radical precursors, such as unprotected amino acids, to facilitate C-H bond activation and subsequent fluorination with electrophilic fluorine sources like Selectfluor®. beilstein-journals.orgescholarship.org | Offers a novel pathway for benzylic fluorination under relatively mild conditions. |

Future synthetic efforts will likely focus on developing more atom-economical and environmentally benign methods. This includes the use of novel catalytic systems and flow-chemistry approaches to enable continuous manufacturing and precise control over reaction conditions. nih.gov

Identification of Undiscovered Biological Targets and Mechanisms

While derivatives of N-(fluorobenzoyl)glycine have shown promise as inhibitors of specific enzymes, the full spectrum of their biological activity remains largely unexplored. A significant body of research has focused on their role as inhibitors of cysteine proteases, particularly cathepsins. tandfonline.comdcu.ie Cathepsins are implicated in a wide range of diseases, including parasitic infections, osteoporosis, and cancer metastasis, making them valuable therapeutic targets. tandfonline.com For example, fluorobenzoyl dipeptide derivatives have been synthesized and tested as inhibitors of Cathepsin L from the liver fluke Fasciola hepatica. tandfonline.com

Beyond cathepsins, the N-acyl glycine scaffold is recognized for its role in metabolic detoxification, where it conjugates with toxic metabolites to facilitate their excretion. acs.org This suggests that fluorinated analogs could be designed to interact with or modulate metabolic pathways, potentially serving as probes or therapeutic agents for metabolic disorders like diabetes and kidney disease. acs.org

Emerging research points to a wider range of potential targets:

Kinase Inhibition: A high-throughput screening campaign identified a series of pyrrole-2-carboxamides with an aroyl group, including 2,3-difluorobenzoyl derivatives, as inhibitors of Extracellular regulated kinase 5 (ERK5). sci-hub.se ERK5 signaling is implicated in cancer cell motility and angiogenesis, highlighting a potential oncological application. sci-hub.se

Receptor Modulation: N-acyl glycine structures are being investigated for their interaction with neuronal receptors. Novel glycine site antagonists have been characterized for their binding to NMDA receptors, suggesting a role in modulating neurotransmission. nih.gov

Chitin (B13524) Synthesis Inhibition: The benzoylurea (B1208200) structure, related to N-acyl glycines, is a known pharmacophore for insecticides that inhibit chitin synthesis. acs.org This opens an avenue for developing fluorinated N-acyl glycine derivatives as novel agrochemicals.

Future research will likely employ high-throughput screening, chemoproteomics, and activity-based protein profiling to systematically identify new protein targets. Understanding the mechanism of action will be crucial, including how the electronegativity and size of fluorine alter binding affinities and influence molecular conformation. researchgate.net

Advancements in Spectroscopic and Computational Methodologies for Characterization

The detailed characterization of fluorinated molecules like Glycine, N-(2,3-difluorobenzoyl)- is essential for understanding their structure-function relationships. A combination of advanced spectroscopic and computational methods provides deep insights into their molecular conformation, vibrational modes, and electronic properties.

Spectroscopic techniques are cornerstones of characterization. A study on the precursor molecule, 2,3-difluorobenzoic acid, utilized Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy to analyze its vibrational modes. nih.gov For fluorinated derivatives, ¹⁹F Nuclear Magnetic Resonance (NMR) is a particularly powerful, "bio-orthogonal" tool that allows researchers to monitor the compound's fate as it is processed by enzymes or to screen for binding to target proteins. dcu.ieresearchgate.net

Computational chemistry offers a predictive lens to complement experimental data. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to calculate optimized ground-state structures, vibrational frequencies, and electronic properties. nih.gov Time-dependent DFT (TD-DFT) can predict electronic absorption wavelengths and analyze frontier molecular orbitals (HOMO and LUMO) to understand charge transfer within the molecule. nih.gov Molecular dynamics simulations can further reveal how fluorination affects peptide folding and intermolecular interactions that drive self-assembly. rsc.org

Table 2: Key Characterization Methodologies

Methodology Application / Information Gained Reference(s)
FT-IR & FT-Raman Spectroscopy Provides information on the vibrational modes of the molecule, confirming functional groups and structural features. nih.gov
UV-Vis Spectroscopy Characterizes electronic transitions within the molecule. nih.gov
Nuclear Magnetic Resonance (NMR) Determines the chemical structure (¹H, ¹³C NMR) and provides unique insights into the local environment of fluorine atoms (¹⁹F NMR). dcu.ie dcu.ie
Mass Spectrometry (MS) Confirms molecular weight and provides fragmentation patterns for structural elucidation. tandfonline.comdcu.ie
Density Functional Theory (DFT) Calculates optimized molecular geometry, vibrational frequencies, and electronic properties like HOMO/LUMO energies. nih.govacs.org
Molecular Dynamics (MD) Simulations Simulates the dynamic behavior of molecules over time, revealing insights into conformational preferences and intermolecular interactions. rsc.org

| X-ray Crystallography | Provides definitive, high-resolution data on the three-dimensional structure and bond conformations in the solid state. | rsc.org |

Future advancements will likely involve the integration of these techniques. For example, combining experimental ¹⁹F NMR data with computational modeling can provide a more complete picture of ligand-receptor interactions. researchgate.net The development of more accurate computational models and machine learning algorithms will further enhance the ability to predict the properties and biological activities of novel fluorinated N-acyl glycine derivatives before their synthesis. drugbank.com

Exploration in Interdisciplinary Chemical Biology and Materials Science

The unique properties conferred by fluorination position N-acyl glycine derivatives as versatile tools in the interdisciplinary fields of chemical biology and materials science.

In chemical biology , these compounds can serve as molecular probes to investigate complex biological processes. The incorporation of fluorine provides a sensitive NMR handle for studying enzyme mechanisms and screening for drug binding. researchgate.net Fluorinated N-acyl glycines can be designed as probes for studying glycine receptors and their modulation. smolecule.com Furthermore, as a class of metabolites involved in detoxification, derivatives labeled with stable isotopes could be used in targeted metabolomics to trace metabolic fluxes and identify biomarkers for diseases. acs.orgresearchgate.net

In materials science , the strategic placement of fluorine atoms can be used to engineer the self-assembly of molecules into well-defined nanostructures. Fluorination can dramatically alter hydrophobic and electrostatic interactions, driving the formation of materials like hydrogels from fluorinated peptide building blocks. rsc.org These materials have potential applications in tissue engineering as mimics of the extracellular matrix for cell proliferation. rsc.org Peptoids, or N-substituted glycine oligomers, represent another frontier. Incorporating fluorinated side chains can be used to induce specific secondary structures (e.g., cis- or trans-amide bonds), allowing for the design of novel polymers with controlled folding and function. nih.govrsc.org The thermal polymerization of glycine itself can produce fluorescent structures, and the introduction of fluorinated benzoyl groups could be explored to create novel fluorescent materials with tailored optical properties. d-nb.info

The future will see a blurring of the lines between these disciplines. A fluorinated N-acyl glycine derivative could be designed as a theranostic agent—a material that both reports on a disease state via a fluorescent or NMR signal (chemical biology) and simultaneously delivers a therapeutic effect, perhaps through the controlled release from a self-assembled hydrogel (materials science).

Q & A

Q. What ethical frameworks apply when developing Glycine, N-(2,3-difluorobenzoyl)- for therapeutic use?

  • Methodological Answer : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant). For preclinical studies, follow ICH S7A guidelines (safety pharmacology) and obtain IRB approval for in vivo models. Disclose conflicts of interest (e.g., funding sources) in publications .

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